(6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-yl)methanamine
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Overview
Description
The compound “(6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-yl)methanamine” is a spiro compound, which is a type of compound where two rings share a single atom . In this case, the shared atom is a carbon atom. The compound also contains a bromine atom, which could potentially make it reactive.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a naphthalene ring (a type of aromatic hydrocarbon) and a cyclopropane ring (a type of cycloalkane) connected at a single carbon atom . The compound also contains a bromine atom and a methanamine group.Chemical Reactions Analysis
The presence of the bromine atom could make this compound susceptible to nucleophilic substitution reactions. The methanamine group could potentially undergo reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of the bromine atom could potentially increase the compound’s reactivity .Scientific Research Applications
Chemistry and Transformations
Studies in the Cycloproparene Series
This research delves into the reactivity of 1H-cyclopropa[b]naphthalene-3,6-dione, a compound closely related to the core structure of the query chemical. The study explores its behavior in various chemical reactions, including its ability to add bromine stoichiometrically and undergo Diels–Alder cycloadditions, showcasing its versatility in forming complex naphthalene derivatives (Halton et al., 2000).
Synthesis and Rearrangement Reactions
Another study highlights the synthesis and dynamic rearrangement reactions of spiro[cyclopropane-1,9'-[1,4]methanonaphthalen]-2-yl derivatives. These reactions provide insights into the formation of allyl chlorides from bromination and the intricate rearrangements leading to naphthalene derivatives with diverse functional groups (Bayrak et al., 2018).
Reactions with Bromine and Iodine
The reactivity of arylvinylidenecyclopropanes with bromine and iodine has been investigated, revealing the formation of addition products that lead to iodinated and brominated naphthalene derivatives. This study provides a basis for understanding the chemical behavior of compounds structurally related to the query molecule and their potential in synthetic applications (Shi et al., 2006).
Incorporation of Allenes
Research into the addition of bromofluorocarbene to 1,4-dihydronaphthalene, leading to the formation of silacyclopropane derivatives, underscores the chemical flexibility of these compounds. The study provides valuable insights into the generation of reactive intermediates and their potential in forming novel cyclic structures (Azizoglu et al., 2007).
Future Directions
Properties
IUPAC Name |
(6-bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-11-4-3-9-2-1-5-13(12(9)6-11)7-10(13)8-15/h3-4,6,10H,1-2,5,7-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOOMXIXHOVPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C3(C1)CC3CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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